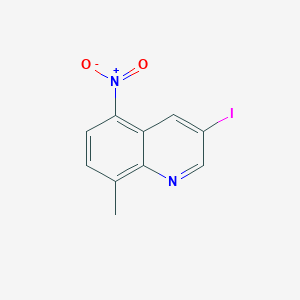

3-Iodo-8-methyl-5-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7IN2O2 |

|---|---|

Molecular Weight |

314.08 g/mol |

IUPAC Name |

3-iodo-8-methyl-5-nitroquinoline |

InChI |

InChI=1S/C10H7IN2O2/c1-6-2-3-9(13(14)15)8-4-7(11)5-12-10(6)8/h2-5H,1H3 |

InChI Key |

RPERJJOMZVVBBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(C=N2)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 8 Methyl 5 Nitroquinoline and Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of the 3-iodo-8-methyl-5-nitroquinoline scaffold necessitates a systematic approach to introduce the methyl, nitro, and iodo substituents onto the quinoline (B57606) framework at the desired positions. This typically involves the synthesis of an appropriately substituted quinoline precursor followed by subsequent functionalization.

Nitration Reactions in Quinoline Systems

Electrophilic nitration of the quinoline ring system is a fundamental transformation for the introduction of a nitro group. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline core.

Under strongly acidic conditions, such as a mixture of nitric acid and sulfuric acid, quinoline itself undergoes nitration primarily at the 5- and 8-positions of the benzenoid ring. stackexchange.com This is because the reaction proceeds on the protonated quinolinium ion, where the pyridinium ring is strongly deactivated towards electrophilic attack. This directs the electrophile to the less deactivated benzene (B151609) ring.

In the context of synthesizing 8-methyl-5-nitroquinoline (B188091), the precursor to the target molecule, the starting material would be 8-methylquinoline. The nitration of substituted quinolines is influenced by the electronic effects of the substituent. The methyl group at the 8-position is an activating group and an ortho-, para-director. libretexts.orglibretexts.org Therefore, during electrophilic nitration of 8-methylquinoline, the incoming nitro group is directed to the 5- and 7-positions, which are para and ortho to the methyl group, respectively. The 5-position is generally favored for electrophilic substitution in quinoline systems. Consequently, the nitration of 8-methylquinoline is expected to yield a mixture of isomers, with 8-methyl-5-nitroquinoline being a significant product. A similar outcome is observed in the nitration of 2-methylquinoline, which produces a mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline that is challenging to separate. google.com

An analogous selective nitration has been reported for the synthesis of 7-methyl-8-nitroquinoline from a mixture of 5- and 7-methylquinoline, where the 8-nitro derivative is formed in high yield. brieflands.com This suggests that the substitution pattern of the starting material can significantly influence the regiochemical outcome of the nitration reaction.

Table 1: Regioselectivity in the Nitration of Quinoline and Substituted Quinolines

| Starting Material | Nitrating Agent | Major Product(s) | Reference(s) |

| Quinoline | HNO₃/H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | stackexchange.com |

| 7-Methylquinoline | Fuming HNO₃/H₂SO₄ | 7-Methyl-8-nitroquinoline | brieflands.com |

| 2-Methylquinoline | Not specified | 2-Methyl-5-nitroquinoline and 2-Methyl-8-nitroquinoline | google.com |

| 8-Methylquinoline | HNO₃/H₂SO₄ | Expected: 8-Methyl-5-nitroquinoline and 8-Methyl-7-nitroquinoline | Inferred from libretexts.orglibretexts.org |

Regioselective Iodination Techniques for Quinoline Cores

The introduction of an iodine atom at a specific position on the quinoline ring requires regioselective iodination methods. For the synthesis of this compound, a C3-iodination of the 8-methyl-5-nitroquinoline precursor is necessary.

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org In the context of quinoline iodination, direct C-H iodination at the C3 position has been successfully achieved through radical-based protocols. rsc.org These methods are advantageous as they often proceed under mild conditions and exhibit high regioselectivity for the C3 position of the pyridine ring, which is electronically favored for radical attack.

A variety of both metal-mediated and metal-free methods have been developed for the iodination of quinolines.

Metal-Free Iodination: A convenient and novel metal-free method for the regioselective C3-iodination of quinolines utilizes molecular iodine. nih.govfigshare.comsemanticscholar.org This reaction is believed to proceed through a radical intermediate and is effective for a range of quinoline derivatives, including those bearing electron-withdrawing groups. rsc.org The scalability and use of readily available reagents make this an attractive approach.

Another metal-free approach involves a radical-based direct C-H iodination protocol that is selective for the C3 position in both electron-rich and electron-poor quinolines. rsc.org This method has been shown to be effective for the C3-iodination of 8-nitroquinoline, yielding the corresponding 3-iodo-8-nitroquinoline in good yield. rsc.org

Metal-Mediated Iodination: While metal-free approaches are often preferred for their environmental and cost benefits, metal-catalyzed methods also offer effective routes for quinoline iodination. However, for C3-iodination, metal-free radical pathways are particularly prominent and efficient.

Table 2: Comparison of Regioselective C3-Iodination Methods for Quinoline Derivatives

| Method | Reagents | Catalyst | Scope | Reference(s) |

| Molecular Iodine-Mediated | I₂ | Metal-Free | Gram-scale synthesis, tolerates various functional groups | nih.govfigshare.comsemanticscholar.org |

| Radical C-H Iodination | NaI, K₂S₂O₈ | Metal-Free | Electron-rich and electron-poor quinolines, scalable | rsc.org |

Sequential Introduction of Substituents for Complex Quinoline Derivatives

The synthesis of a polysubstituted quinoline like this compound exemplifies the importance of a well-planned synthetic sequence. The order in which the substituents are introduced is critical to achieving the desired isomer. A logical approach involves:

Formation of the Substituted Quinoline Core: Synthesis of 8-methylquinoline, often achieved through methods like the Skraup or Doebner-von Miller synthesis.

Introduction of the Nitro Group: Nitration of 8-methylquinoline to yield 8-methyl-5-nitroquinoline. This step must contend with the potential formation of isomeric products.

Regioselective Iodination: Introduction of the iodine atom at the C3 position of 8-methyl-5-nitroquinoline using a regioselective C-H iodination method.

This sequential functionalization strategy allows for the precise construction of the target molecule by leveraging the directing effects of the existing substituents at each stage.

Multi-step Synthetic Routes to this compound

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in readily available literature, a plausible multi-step synthetic route can be proposed based on the established methodologies discussed above.

Proposed Synthetic Route:

Synthesis of 8-Methylquinoline: This well-known compound can be synthesized via established methods such as the Skraup synthesis, starting from o-toluidine and glycerol.

Nitration of 8-Methylquinoline: 8-Methylquinoline is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution is expected to yield a mixture of isomers, with 8-methyl-5-nitroquinoline being a major product due to the ortho-, para-directing effect of the methyl group. Separation of the desired 8-methyl-5-nitroquinoline from other isomers would be necessary, likely through chromatographic techniques.

C3-Iodination of 8-Methyl-5-nitroquinoline: The isolated 8-methyl-5-nitroquinoline is then subjected to a regioselective C3-iodination. A metal-free, radical-based C-H iodination using reagents such as sodium iodide and potassium persulfate would be a suitable method. rsc.org This reaction is known to be effective for electron-deficient quinolines and selectively introduces iodine at the C3 position.

This proposed route leverages established and reliable reactions in heterocyclic chemistry to construct the target molecule in a logical, step-wise manner. The key challenges in this synthesis would be the efficient separation of the desired 8-methyl-5-nitroquinoline isomer after the nitration step and optimizing the conditions for the final regioselective iodination.

Optimization of Reaction Conditions and Product Yields

The direct C-H iodination of quinoline derivatives represents a significant area of research for the synthesis of compounds like this compound. A radical-based direct C-H iodination protocol has been developed for various quinolines. For instance, the iodination of 8-nitroquinoline to produce 3-iodo-8-nitroquinoline has been achieved with an 80% yield. scispace.com Similarly, 8-methylquinoline can undergo C3 iodination to yield 3-iodo-8-methylquinoline, with a reported yield of 45%. scispace.com

To assess the scalability of such protocols, the conversion of 8-nitroquinoline to 3-iodo-8-nitroquinoline was performed on a 1.3-gram scale, resulting in a 77% yield, which is only slightly lower than the yield achieved on a submillimolar scale. scispace.com Mechanistic studies suggest that the reaction likely proceeds through a radical intermediate, as the introduction of a radical quencher like TEMPO was found to suppress the iodination reaction. scispace.com

Optimization of iodination reactions often involves screening different solvents and bases. For example, in the α-iodination of nitroolefins, changing the base to potassium carbonate and using a polar protic solvent mixture were found to improve product yields. researchgate.net An optimized condition employing 2.2 equivalents of iodine and 1.5 equivalents of potassium carbonate resulted in a 68% isolated yield of the desired product. researchgate.net While not directly applied to this compound, these findings highlight common strategies for optimizing similar iodination reactions.

The table below summarizes the yields of some relevant iodination reactions.

| Substrate | Product | Reagents and Conditions | Yield (%) |

| 8-Nitroquinoline | 3-Iodo-8-nitroquinoline | K2S2O8, NaI, MnSO4, DCE, 130 °C | 80 scispace.com |

| 8-Methylquinoline | 3-Iodo-8-methylquinoline | K2S2O8, NaI, MnSO4, DCE, 130 °C | 45 scispace.com |

| 8-Nitroquinoline (1.3 g scale) | 3-Iodo-8-nitroquinoline | K2S2O8, NaI, MnSO4, DCE, 130 °C | 77 scispace.com |

Consideration of Sustainable Synthetic Approaches for Quinoline Synthesis

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For quinoline synthesis, molecular iodine has emerged as a low-cost, non-toxic, and mild Lewis acid catalyst, offering a green alternative to traditional harsh acids and bases. organic-chemistry.org The Friedländer annulation, a classic method for quinoline synthesis, has been successfully catalyzed by just 1 mol% of molecular iodine, yielding excellent results at room temperature. organic-chemistry.org This method has demonstrated high efficiency and selectivity for a variety of substrates, including both cyclic and acyclic ketones, with yields ranging from 53% to 98%. organic-chemistry.org The reactions are often carried out in ethanol, a relatively green solvent, and can be effective even under aerobic conditions. organic-chemistry.org This approach avoids the use of hazardous reagents and harsh conditions, contributing to the development of more sustainable chemical processes. organic-chemistry.org

Another sustainable approach involves the use of mechanical grinding under solvent-free conditions for halogenation reactions. For instance, the iodination of pyrimidine derivatives has been achieved using gentle grinding with solid iodine and silver nitrate, avoiding the need for bulk solvents. nih.gov While not yet applied to the synthesis of this compound, this technique represents a promising avenue for greener synthesis of halogenated heterocycles.

Synthesis of Related Quinoline Derivatives for Comparative Chemical Studies

To understand the chemical properties and potential applications of this compound, the synthesis of related derivatives for comparative studies is essential. This includes strategies for preparing variously substituted iodo-nitroquinolines and methyl-nitroquinolines.

Strategies for Variously Substituted Iodo-nitroquinolines

A novel and convenient method for the regioselective iodination of quinolines at the C3 position has been developed under metal-free conditions. acs.orgnih.gov This method allows for the preparation of iodinated quinolines in gram quantities with good yields. acs.orgnih.gov The resulting 3-iodoquinolines are valuable building blocks that can be further derivatized to create more complex molecules. acs.orgnih.gov

The generality of this regioselective iodination has been examined with various quinoline derivatives. The conditions developed allow for the successful iodination of both electron-rich and electron-deficient substrates. For example, 6-methylquinoline and 8-methylquinoline were converted to their 3-iodo derivatives in 62% and 45% yields, respectively. scispace.com Importantly, the electron-deficient 8-nitroquinoline was also successfully iodinated at the C3 position, affording 3-iodo-8-nitroquinoline in an 80% yield. scispace.com Similarly, 6-bromoquinoline and 6-aminoquinoline provided the corresponding C3-iodinated products in 65% and 55% yields. scispace.com

The following table presents the yields for the C3-iodination of various substituted quinolines.

| Substrate | Product | Yield (%) |

| 6-Methylquinoline | 3-Iodo-6-methylquinoline | 62 scispace.com |

| 8-Methylquinoline | 3-Iodo-8-methylquinoline | 45 scispace.com |

| 8-Nitroquinoline | 3-Iodo-8-nitroquinoline | 80 scispace.com |

| 6-Bromoquinoline | 3-Iodo-6-bromoquinoline | 65 scispace.com |

| 6-Aminoquinoline | 3-Iodo-6-aminoquinoline | 55 scispace.com |

Approaches for Methyl-nitroquinolines

The synthesis of methyl-nitroquinolines often involves classical quinoline syntheses followed by nitration. One notable example is the efficient two-step selective synthesis of 7-methyl-8-nitroquinoline from m-toluidine. This process begins with the Skraup synthesis, which employs the reaction of an aniline with glycerol in the presence of an oxidizing agent and sulfuric acid to form the quinoline ring system. iipseries.org This initial step produces a mixture of 7- and 5-methylquinolines. The subsequent step involves the nitration of this mixture to selectively produce 7-methyl-8-nitroquinoline. nih.gov This direct amination of nitroquinoline derivatives can also be achieved via nucleophilic displacement of an aromatic hydrogen. nih.gov

The direct nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. google.com The separation of these isomers can be challenging but is a crucial step for obtaining pure starting materials for further functionalization.

Chemical Reactivity and Mechanistic Investigations of 3 Iodo 8 Methyl 5 Nitroquinoline

Reactivity Profiles of the Quinoline (B57606) Core with Multiple Substituents

The reactivity of the quinoline core in 3-iodo-8-methyl-5-nitroquinoline is intricately influenced by the electronic effects of its three substituents: the iodo, methyl, and nitro groups. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. wikipedia.orglibretexts.org Conversely, the methyl group at the 8-position is an electron-donating group, which would typically activate the ring towards electrophilic attack. The iodo group at the 3-position is a deactivating group but also a good leaving group in nucleophilic substitution and cross-coupling reactions. nih.govwikipedia.org The interplay of these opposing electronic effects governs the regioselectivity and rate of various chemical reactions on the quinoline nucleus.

Reactions Involving the Nitro Group

The nitro group is a key functional handle for modifying the this compound scaffold. Its strong electron-withdrawing nature facilitates several important transformations.

Nucleophilic Aromatic Substitution Reactions

The presence of the nitro group at the 5-position significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org This allows for the displacement of suitable leaving groups by nucleophiles. While the iodine at the 3-position can act as a leaving group, the primary influence of the nitro group is to facilitate attack at positions ortho and para to it. In the context of this compound, this would enhance the reactivity of the C4 and C6 positions towards nucleophilic attack, should a suitable leaving group be present at those positions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is enhanced by the electron-withdrawing nitro group. wikipedia.org

It's important to note that vicarious nucleophilic substitution (VNS) of hydrogen is also a possibility, where a nucleophile attacks a carbon atom bearing a hydrogen, ortho or para to the nitro group. nih.gov This reaction provides a direct method for the amination of nitroquinoline derivatives. nih.gov

Chemoselective Transformations of the Nitro Functionality

The nitro group itself can be selectively transformed into other functional groups, providing a pathway to a diverse range of derivatives. A common and crucial transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents. Iron-based catalysts in the presence of a silane (B1218182) have been shown to be effective for the chemoselective reduction of nitroarenes, even in the presence of other reducible functional groups like halides. rsc.orgnih.govresearchgate.net This high chemoselectivity is a significant advantage, allowing for the specific modification of the nitro group without affecting the iodo-substituent.

The resulting aminoquinoline can then serve as a precursor for a wide array of further chemical modifications, expanding the synthetic utility of the original this compound molecule.

Transformations at the Iodine Position

The iodine atom at the 3-position is a highly valuable feature of the molecule, primarily due to its ability to participate in cross-coupling and halogen exchange reactions.

Carbon-Halogen Bond Reactivity in Cross-Coupling Methodologies

The carbon-iodine bond in this compound is particularly susceptible to oxidative addition with palladium catalysts, making it an excellent substrate for various cross-coupling reactions. nih.govwikipedia.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl >> F, which is related to the decreasing bond strength of the carbon-halogen bond. nih.gov This high reactivity of the C-I bond allows for selective functionalization at the 3-position.

Table 1: Examples of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl-8-methyl-5-nitroquinoline |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-8-methyl-5-nitroquinoline |

| Heck Coupling | Alkenes | Pd catalyst, Base | 3-Alkenyl-8-methyl-5-nitroquinoline |

| Stille Coupling | Organostannanes | Pd catalyst | 3-Organo-8-methyl-5-nitroquinoline |

These cross-coupling methodologies provide powerful tools for the synthesis of a wide range of polysubstituted quinolines with potential applications in materials science and medicinal chemistry.

Halogen Exchange Reactions and Their Applications

The iodine atom can be replaced by other halogens through halogen exchange reactions, most notably the Finkelstein reaction. wikipedia.org This reaction typically involves treating the iodo-compound with an excess of a halide salt, such as sodium chloride or sodium bromide, in a suitable solvent. wikipedia.org While the classic Finkelstein reaction is an equilibrium process, it can be driven to completion by exploiting differences in the solubility of the halide salts. wikipedia.org

Aromatic Finkelstein reactions, which involve the substitution of iodine on an aromatic ring, can be more challenging but are achievable, often with the use of catalysts like copper(I) iodide. wikipedia.org This allows for the conversion of this compound into its bromo or chloro analogs, which may exhibit different reactivity profiles in subsequent reactions.

Table 2: Halogen Exchange Reactions

| Reagent | Product |

| Excess NaCl | 3-Chloro-8-methyl-5-nitroquinoline |

| Excess NaBr | 3-Bromo-8-methyl-5-nitroquinoline |

| AgF | 3-Fluoro-8-methyl-5-nitroquinoline |

These halogen exchange reactions further enhance the synthetic versatility of this compound, allowing for fine-tuning of its reactivity and the synthesis of a broader range of derivatives.

Mechanistic Pathways of Key Chemical Transformations

Elucidation of Proposed Reaction Mechanisms (e.g., radical pathways)There is no available literature that proposes or investigates specific reaction mechanisms, including radical pathways, for this compound. Mechanistic elucidation would require dedicated research employing techniques such as computational modeling, product analysis, and spectroscopic studies, which have not been reported for this compound.

Due to the absence of specific research on the chemical reactivity and mechanistic investigations of this compound, the generation of an article that adheres to the user's strict requirements for detailed, factual content is not feasible.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Iodo 8 Methyl 5 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental or calculated ¹H NMR data for 3-Iodo-8-methyl-5-nitroquinoline is not available in the surveyed literature. A proper analysis would require the acquisition of a spectrum to determine the chemical shifts, coupling constants, and multiplicities of the aromatic and methyl protons.

No experimental or calculated ¹³C NMR data for this compound could be located. A detailed analysis would involve assigning the chemical shifts for all carbon atoms in the molecule, including the quaternary carbons, based on an experimental spectrum.

While 2D NMR techniques like COSY, HSQC, and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguously assigning the proton and carbon signals and confirming the substitution pattern, no such studies have been published for this compound.

Mass Spectrometry (MS and HRMS)

Specific HRMS data for this compound is not documented. Such data would be necessary to experimentally confirm its elemental composition by comparing the measured accurate mass with the calculated theoretical mass.

There are no published GC-MS studies detailing the fragmentation pattern of this compound. Analysis of related compounds suggests potential fragmentation pathways involving the loss of the nitro group (NO₂), the iodine atom (I), or hydroiodic acid (HI), but specific data for the target molecule is lacking. bohrium.comresearchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. libretexts.org While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy involves inelastic scattering of monochromatic light, providing information on molecular vibrations. libretexts.orgeuropeanpharmaceuticalreview.com These two techniques are often complementary, as vibrations that are strong in IR may be weak in Raman, and vice versa. europeanpharmaceuticalreview.com

The vibrational spectrum of this compound is characterized by the distinct contributions of its constituent functional groups: the quinoline (B57606) ring system, the nitro group (NO₂), the methyl group (CH₃), and the carbon-iodine (C-I) bond.

Quinoline Ring Vibrations: The quinoline core gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring are expected to produce a group of bands in the 1650-1400 cm⁻¹ range. arizona.edu Ring breathing modes, which involve the concerted expansion and contraction of the entire ring system, are also characteristic and can be found at lower frequencies.

Nitro Group (NO₂) Vibrations: The nitro group is a strong electron-withdrawing group and its vibrations are prominent in the IR and Raman spectra. The asymmetric stretching vibration of the NO₂ group is typically observed as a strong band in the 1570-1500 cm⁻¹ region, while the symmetric stretching vibration appears in the 1370-1320 cm⁻¹ range. For nitrophenol isomers, characteristic Raman peaks for the asymmetric and symmetric stretching of the nitro group have been observed around 1333-1343 cm⁻¹ and 1430 cm⁻¹, respectively. spectroscopyonline.com The exact position of these bands can be influenced by electronic effects from other substituents on the quinoline ring. Additionally, scissoring, wagging, and twisting deformation modes of the nitro group can be observed at lower wavenumbers.

Methyl Group (CH₃) Vibrations: The methyl group attached at the 8-position of the quinoline ring will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2980-2850 cm⁻¹ region. Asymmetric (δₐₛ) and symmetric (δₛ) bending vibrations (scissoring) typically occur around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Carbon-Iodine (C-I) Vibration: The C-I stretching vibration is expected at the lower end of the mid-infrared spectrum, typically in the range of 600-500 cm⁻¹. The large mass of the iodine atom contributes to this low-frequency absorption.

A summary of the expected vibrational frequencies for the key functional groups in this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1650 - 1400 | |

| Nitro Group (NO₂) | Asymmetric Stretch | 1570 - 1500 |

| Symmetric Stretch | 1370 - 1320 | |

| Methyl Group (CH₃) | C-H Stretch | 2980 - 2850 |

| Asymmetric Bend | ~1460 | |

| Symmetric Bend | ~1375 | |

| Carbon-Iodine (C-I) | C-I Stretch | 600 - 500 |

This table provides generalized expected wavenumber ranges and specific values for this compound would require experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the extended π-system of the nitroquinoline chromophore. The quinoline ring itself exhibits characteristic absorption bands, and the presence of the electron-withdrawing nitro group and the electron-donating methyl group, along with the iodo substituent, will influence the position and intensity of these bands.

The spectrum is anticipated to show multiple absorption bands corresponding to π → π* and n → π* transitions. The high-intensity bands are typically due to π → π* transitions within the aromatic system. For quinoline itself, characteristic absorption peaks are observed. nih.gov The introduction of a nitro group generally leads to a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system and the strong electron-withdrawing nature of the NO₂ group. researchgate.net For instance, studies on other quinoline derivatives have shown absorption maxima ranging from 280 to 510 nm. researchgate.net The n → π* transition, involving the promotion of a non-bonding electron from the nitrogen of the quinoline ring or the oxygens of the nitro group to an anti-bonding π* orbital, is expected to appear as a lower intensity band at a longer wavelength.

The table below summarizes the expected electronic transitions for this compound.

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Nitro-substituted Quinoline Ring | 280 - 400 |

| n → π | Quinoline N, Nitro O | > 350 |

This table provides generalized expected wavelength ranges and specific λₘₐₓ values for this compound would require experimental data.

The electronic absorption spectrum of this compound is expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism. nih.gov Changing the polarity of the solvent can alter the relative energies of the ground and excited states, leading to shifts in the absorption maxima. researchgate.net For molecules with a significant change in dipole moment upon excitation, a shift to longer wavelengths (bathochromic shift) is often observed in more polar solvents. researchgate.net Studies on other nitroquinoline derivatives have demonstrated their sensitivity to different solvents. unesp.br

Furthermore, the pH of the solution can significantly impact the UV-Vis spectrum of quinoline derivatives. arizona.eduunesp.br The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. nih.gov This protonation alters the electronic structure of the chromophore, typically leading to a hypsochromic (blue) shift in the absorption spectrum. nih.gov Therefore, the absorption profile of this compound is expected to vary with pH, reflecting the equilibrium between its neutral and protonated forms. The potential for nitroquinoline derivatives to act as sensors for changes in pH has been noted. unesp.brconsensus.app

Computational and Theoretical Chemistry Studies of 3 Iodo 8 Methyl 5 Nitroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 3-Iodo-8-methyl-5-nitroquinoline at a molecular level. These calculations provide insights into the molecule's stability, electronic properties, and potential for chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By approximating the electron density, DFT can accurately predict the ground state properties of this compound. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such calculations, providing a good balance between accuracy and computational cost. nih.gov

The optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be determined. These parameters are crucial for understanding the steric and electronic effects of the iodo, methyl, and nitro substituents on the quinoline (B57606) core. The presence of the bulky iodine atom at the 3-position and the methyl group at the 8-position can induce strain and affect the planarity of the quinoline ring system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The iodo and methyl groups, being electron-donating to varying degrees, will influence the energy of the HOMO. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment. researchgate.net

Table 1: Illustrative Reactivity Descriptors for a Substituted Nitroquinoline Note: These are example values based on typical calculations for similar compounds and are not specific experimental or calculated values for this compound.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy | - | -6.5 |

| LUMO Energy | - | -2.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 |

| Chemical Softness (S) | 1/(2η) | 0.27 |

Computational Prediction of Spectroscopic Parameters

Computational methods can predict the spectroscopic properties of this compound, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the NMR chemical shifts (¹H and ¹³C) of this compound. niscpr.res.in The calculated shifts can be correlated with experimental data for structural verification. The chemical shifts of the protons and carbons in the quinoline ring will be influenced by the electronic effects of the iodo, methyl, and nitro groups. For instance, the carbons and protons near the electron-withdrawing nitro group are expected to be deshielded and appear at a higher chemical shift.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative) Note: These are hypothetical predicted values for this compound based on general principles and data for related structures.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 152.1 | H2 | 8.90 |

| C3 | 95.3 | H4 | 8.75 |

| C4 | 135.8 | H6 | 8.30 |

| C4a | 148.2 | H7 | 7.80 |

| C5 | 140.5 | CH₃ | 2.70 |

| C6 | 125.4 | ||

| C7 | 128.9 | ||

| C8 | 133.6 | ||

| C8a | 147.3 |

The vibrational frequencies in the Infrared (IR) spectrum of this compound can be calculated using DFT. nih.govelixirpublishers.com These calculations help in the assignment of the vibrational modes of the molecule. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. nih.gov

Key vibrational modes to look for would include:

N-O stretching from the nitro group, typically appearing as two strong bands.

C-I stretching , which would be a low-frequency vibration.

C-H stretching and bending modes from the aromatic ring and the methyl group.

Quinoline ring skeletal vibrations .

Table 3: Calculated Infrared Frequencies and Intensities (Illustrative) Note: These are example values based on typical calculations for similar compounds and are not specific experimental or calculated values for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Methyl C-H stretch |

| 1590 | Strong | Aromatic C=C stretch |

| 1530 | Very Strong | Asymmetric NO₂ stretch |

| 1350 | Very Strong | Symmetric NO₂ stretch |

| 850 | Strong | C-N stretch |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry can be employed to model the potential reaction mechanisms involving this compound. rsc.orgnih.gov This includes studying the pathways of its synthesis or its subsequent reactions. For example, the iodination of 8-methyl-5-nitroquinoline (B188091) could be modeled to understand the regioselectivity and the role of the catalyst.

By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state analysis allows for the calculation of the activation energy of a reaction, providing insight into its kinetics. This can be particularly useful in understanding the mechanisms of electrophilic substitution on the quinoline ring, considering the directing effects of the existing substituents. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific published research focusing on the computational and theoretical chemistry of the compound This compound , specifically concerning Molecular Dynamics Simulations and Quantitative Structure-Property Relationship (QSPR) studies.

Therefore, it is not possible to provide a detailed, evidence-based article on these specific topics for this particular compound as per the request. Scientific articles on computational chemistry are predicated on existing research, and in this case, such research is not present in the public domain.

While computational studies, including molecular dynamics and QSPR, have been conducted on other quinoline derivatives to explore their properties and potential applications researchgate.netnih.govdovepress.comnih.gov, these findings are specific to the studied molecules and cannot be extrapolated to create a scientifically accurate and non-hypothetical report on this compound.

To generate the requested article, original research conducting these specific computational analyses on this compound would be required.

Non Biological Research Applications and Future Prospects in Organic Chemistry and Materials Science

3-Iodo-8-methyl-5-nitroquinoline as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block is rooted in the distinct reactivity of the iodo and nitro groups, along with the methyl-substituted quinoline (B57606) core. The carbon-iodine bond at the 3-position is a key functional handle for a variety of cross-coupling reactions. This is a well-established strategy in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the iodine atom can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, at the 3-position of the quinoline ring.

The nitro group at the 5-position is a strong electron-withdrawing group, which can influence the reactivity of the quinoline ring system. It can be readily reduced to an amino group under various conditions, such as using stannous chloride. nih.gov This transformation opens up another avenue for derivatization, as the resulting amino group can undergo a host of reactions, including diazotization followed by substitution, acylation, and alkylation, to introduce further diversity into the molecular structure.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Arylboronic acid, Pd catalyst, base | 3-Aryl-8-methyl-5-nitroquinoline | Suzuki Coupling |

| This compound | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-8-methyl-5-nitroquinoline | Sonogashira Coupling |

| This compound | Amine, Pd catalyst, base | 3-Amino-8-methyl-5-nitroquinoline | Buchwald-Hartwig Amination |

| This compound | SnCl₂, HCl | 5-Amino-3-iodo-8-methylquinoline | Nitro Group Reduction |

Exploration as a Coordination Reagent in Inorganic and Organometallic Catalysis

The quinoline framework, particularly with nitrogen and other potential donor atoms, is a well-known ligand in coordination chemistry. The nitrogen atom of the quinoline ring in this compound can act as a Lewis base, coordinating to a variety of metal centers. The presence of the nitro group can modulate the electron density on the quinoline nitrogen, thereby influencing its coordination properties.

While there is no specific research on this compound as a coordination reagent, studies on related 8-hydroxyquinoline (B1678124) and 5-nitro-8-hydroxyquinoline derivatives have demonstrated their ability to form stable complexes with various metal ions, including Ru(II) and Rh(III). mdpi.comnih.gov These complexes have been investigated for their catalytic and biological activities. The strong coordination of these ligands to metal ions is crucial for their function. mdpi.com It is plausible that this compound could also serve as a ligand, potentially in combination with other donor groups introduced through the synthetic handles described above, to create novel metal complexes for applications in catalysis. The steric and electronic properties of such complexes could be fine-tuned by modifying the substituents on the quinoline ring.

Potential in the Development of Functional Organic Materials (excluding specific biological material applications)

Quinoline derivatives are of interest in the field of materials science, particularly for applications in organic electronics. The extended π-system of the quinoline ring can facilitate charge transport, making these compounds candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The introduction of an iodine atom and a nitro group in this compound can significantly influence its electronic properties. The electron-withdrawing nature of the nitro group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The iodo group can participate in halogen bonding, a non-covalent interaction that can direct the solid-state packing of molecules, which is a critical factor for efficient charge transport in organic materials.

By leveraging the synthetic versatility of the iodo and nitro groups, it would be possible to synthesize a range of derivatives with tailored electronic and photophysical properties. For example, extending the conjugation through cross-coupling reactions at the 3-position could lead to materials with absorption and emission profiles suitable for specific optoelectronic applications. While direct studies on this compound for materials science are not available, the general principles of molecular design for organic electronic materials suggest its potential in this area.

Development of Novel Chemical Reagents and Methodologies Utilizing its Unique Reactivity

The unique combination of functional groups in this compound could be exploited for the development of novel chemical reagents and synthetic methodologies. The presence of both an electrophilic center (the carbon attached to the iodine) and a reducible nitro group offers opportunities for designing new multi-step or one-pot reaction sequences.

For instance, the orthogonal reactivity of the iodo and nitro groups could be utilized in complex molecule synthesis, where one group can be transformed while the other remains intact for a subsequent reaction. Furthermore, the quinoline nitrogen can be quaternized to form quinolinium salts, which can exhibit different reactivity and properties. The development of new synthetic methods often relies on the availability of starting materials with unique reactivity patterns, and this compound represents such a candidate.

Future Research Directions

Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations

The presence of the iodine atom at the C3 position is a key feature of 3-Iodo-8-methyl-5-nitroquinoline, opening the door to a wide array of synthetic transformations. Future research will likely focus on leveraging this versatile functional group. The development of direct C-H iodination protocols for quinolines, which can proceed through radical or electrophilic pathways, offers a glimpse into the potential for selective functionalization. rsc.org For instance, the use of potassium persulfate (K₂S₂O₈) and sodium iodide has been shown to achieve C3-selective iodination of the quinoline (B57606) ring, a process believed to involve the in-situ generation of an iodo radical. rsc.org Further exploration of these radical-based transformations could uncover novel ways to introduce other functional groups at specific positions on the this compound scaffold.

Moreover, the iodo group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This opens up a vast chemical space for the synthesis of novel derivatives. Future studies could explore Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds at the C3 position. These transformations would allow for the synthesis of a diverse library of compounds with potentially unique biological activities or material properties.

The interplay between the electron-withdrawing nitro group and the electron-donating methyl group on the reactivity of the quinoline ring is another area ripe for investigation. Understanding how these substituents modulate the reactivity of the various positions on the heterocyclic and carbocyclic rings will be crucial for designing selective synthetic transformations.

Advanced Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. For this compound, these techniques can be employed to design novel derivatives with tailored chemical, physical, and biological characteristics.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various quinoline derivatives to correlate their structural features with their biological activities. mdpi.comnih.govresearchgate.net These methods can be used to build predictive models for the biological activity of new derivatives of this compound. By analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, researchers can identify key structural modifications that are likely to enhance a desired property, such as anticancer or antimicrobial activity. mdpi.comnih.gov

Molecular docking simulations can provide insights into the binding interactions of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.gov This information is invaluable for the design of more potent and selective inhibitors. For example, by docking proposed derivatives into the active site of a target protein, researchers can predict their binding affinity and orientation, guiding the synthesis of the most promising candidates. nih.gov Furthermore, pharmacokinetic properties such as absorption, distribution, metabolism, elimination, and toxicity (ADMET) can be predicted in silico to assess the drug-likeness of newly designed compounds before their synthesis, saving time and resources. nih.gov

Application of Emerging Spectroscopic Techniques for Deeper Structural and Dynamic Insights

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is fundamental to elucidating its properties and mechanism of action. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for basic characterization, emerging and advanced techniques can provide deeper insights.

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to unambiguously assign all proton and carbon signals and to determine the spatial proximity of atoms, providing a detailed picture of the molecule's conformation in solution. In complex cases, even puzzling structures of quinoline derivatives have been elucidated using a combination of 1D and 2D NMR techniques. researchgate.net

The photophysical properties of quinoline derivatives are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov The presence of the nitro group, a known electron-withdrawing group, can significantly influence the electronic and photophysical properties of the quinoline core. nih.gov Future research could employ time-resolved fluorescence spectroscopy and transient absorption spectroscopy to investigate the excited-state dynamics of this compound and its derivatives. nih.gov These studies, in conjunction with time-dependent density functional theory (TD-DFT) calculations, can provide a detailed understanding of the absorption, emission, and energy transfer processes. nih.gov Such knowledge is crucial for the rational design of new materials with specific optical properties.

Development of More Efficient and Sustainable Synthetic Routes for Substituted Quinolines

The development of environmentally friendly and economically viable synthetic methods is a major focus of modern chemistry. While classical methods for quinoline synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often require harsh conditions and produce significant waste. nih.gov Future research on this compound will undoubtedly benefit from the development of more efficient and sustainable synthetic routes for substituted quinolines in general.

Recent advances in catalysis have led to the development of novel methods for quinoline synthesis under milder conditions. These include transition-metal-catalyzed reactions, such as those employing rhodium, ruthenium, and cobalt catalysts for C-H activation and annulation reactions. mdpi.com The use of copper catalysts has also been shown to be effective for the synthesis of 3-substituted quinoline derivatives. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.